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Compound of Interest

Compound Name: 9-Nitrophenanthrene

Cat. No.: B1214095 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
9-Nitrophenanthrene is a nitro-polycyclic aromatic hydrocarbon (nitro-PAH) that has garnered

significant attention from the scientific community due to its presence in the environment and its

potential toxicological effects. As a derivative of phenanthrene, a common environmental

pollutant, 9-nitrophenanthrene is formed through nitration reactions, often in the atmosphere.

This technical guide provides a comprehensive overview of the toxicological profile of 9-
nitrophenanthrene, summarizing key findings on its genotoxicity, metabolic activation, and

potential mechanisms of action. The information presented is intended to serve as a valuable

resource for researchers, scientists, and professionals involved in drug development and

environmental health.

Physicochemical Properties
Property Value

Chemical Formula C₁₄H₉NO₂

Molecular Weight 223.23 g/mol

CAS Number 954-46-1

Appearance Yellow crystalline solid

Melting Point 113 - 116 °C
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Toxicology Profile
Acute and Repeated-Dose Toxicity
Currently, there is a lack of publicly available quantitative data on the acute toxicity (e.g., LD50)

and repeated-dose toxicity (e.g., No-Observed-Adverse-Effect Level - NOAEL) of 9-
nitrophenanthrene. The safety data sheet for 9-nitrophenanthrene indicates that it is harmful

if swallowed or inhaled and may cause irritation to the mucous membranes and upper

respiratory system[1]. Further studies are required to establish a comprehensive profile of its

acute and chronic toxicity.

Genotoxicity
9-Nitrophenanthrene has been identified as a mutagenic compound, capable of inducing

genetic damage. Its genotoxicity is a significant area of concern, and various studies have

been conducted to elucidate its mutagenic potential.

The Ames test is a widely used method to assess the mutagenic potential of chemical

compounds. Studies have shown that 9-nitrophenanthrene is mutagenic in Salmonella

typhimurium strains. The mutagenicity of nitrophenanthrenes is influenced by the activity of

nitroreductase and O-acetyltransferase enzymes within the bacterial strains[2].

Strain
Metabolic
Activation (S9)

Result Revertants/nmol

TA100 Not specified Mutagenic 438[2]

YG1029 (O-

acetyltransferase-

overproducing)

Not specified Highly Mutagenic 16728[2]

These results indicate that the metabolic activation of 9-nitrophenanthrene, particularly

through O-acetyltransferase activity, significantly enhances its mutagenic potential[2].

While the comet assay is a sensitive method for detecting DNA strand breaks and is widely

used in genotoxicity testing, specific studies detailing the dose-response relationship of 9-
nitrophenanthrene in this assay are not readily available in the reviewed literature. Further
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research is needed to quantify the extent of DNA damage induced by 9-nitrophenanthrene
using this method.

Carcinogenicity
There is a lack of specific in vivo carcinogenicity bioassays for 9-nitrophenanthrene in the

public domain. However, as a member of the nitro-PAH class of compounds, which includes

known carcinogens, its potential carcinogenicity is a significant concern. The International

Agency for Research on Cancer (IARC) has not classified 9-nitrophenanthrene specifically.

For comparison, the related compound 9-nitroanthracene is classified by IARC as Group 3,

"Not classifiable as to its carcinogenicity to humans"[3]. Given the genotoxic nature of 9-
nitrophenanthrene, further investigation into its carcinogenic potential is warranted.

Experimental Protocols
Ames Test Protocol (General)
The Ames test assesses the ability of a chemical to induce reverse mutations in histidine-

requiring strains of Salmonella typhimurium.

Bacterial Strains: Select appropriate S. typhimurium strains (e.g., TA98, TA100) and their

derivatives with enhanced sensitivity (e.g., YG1029).

Metabolic Activation: Prepare a rat liver homogenate (S9 fraction) to simulate mammalian

metabolism. The test is conducted with and without the S9 mix.

Exposure: Mix the bacterial culture, the test compound (9-nitrophenanthrene) at various

concentrations, and the S9 mix (if applicable) in molten top agar.

Plating: Pour the mixture onto minimal glucose agar plates.

Incubation: Incubate the plates at 37°C for 48-72 hours.

Scoring: Count the number of revertant colonies (his+). A significant, dose-dependent

increase in the number of revertant colonies compared to the negative control indicates a

mutagenic effect.

Comet Assay Protocol (General)
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The comet assay is a method for quantifying DNA damage in individual cells.

Cell Preparation: Expose the selected cell line to various concentrations of 9-
nitrophenanthrene for a defined period.

Embedding: Mix the treated cells with low-melting-point agarose and layer them onto a

microscope slide pre-coated with normal melting point agarose.

Lysis: Immerse the slides in a lysis solution to remove cell membranes and histones, leaving

behind the nucleoid.

Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

Electrophoresis: Apply an electric field to the slides. Damaged DNA fragments will migrate

out of the nucleoid, forming a "comet tail."

Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a

fluorescence microscope.

Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the

comet tail using specialized software.

Mechanism of Action and Signaling Pathways
The precise signaling pathways affected by 9-nitrophenanthrene have not been extensively

studied. However, based on its structure as a nitro-PAH and its genotoxic properties, it is

plausible that its mechanism of action involves metabolic activation to reactive intermediates

that form DNA adducts, leading to cellular stress responses.

Metabolic Activation of 9-Nitrophenanthrene
The metabolic activation of 9-nitrophenanthrene is a critical step in its genotoxicity. A

proposed pathway involves the following steps:

Ring Oxidation: Cytochrome P450 enzymes, particularly CYP1A, catalyze the oxidation of

the phenanthrene ring.
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Nitroreduction: The nitro group is reduced to a nitroso and then to a hydroxylamine

derivative. This step is often carried out by cytosolic and microsomal reductases.

Esterification: The N-hydroxyarylamine can be further activated by O-esterification (e.g.,

acetylation by N,O-acetyltransferases).

Formation of Reactive Intermediates: These enzymatic steps lead to the formation of highly

reactive electrophilic species, such as nitrenium ions, which can then bind covalently to

DNA, forming DNA adducts.

9-Nitrophenanthrene

Ring-oxidized metabolites
CYP1A

N-hydroxy-9-aminophenanthrene
Nitroreductases

Reactive Electrophiles (Nitrenium ion)
O-acetyltransferases

DNA Adducts Genotoxicity

Click to download full resolution via product page

Proposed metabolic activation pathway of 9-Nitrophenanthrene.

Potential Involvement of Stress-Response Pathways
While direct evidence is lacking for 9-nitrophenanthrene, DNA damage induced by genotoxic

agents typically activates stress-response signaling pathways, such as:

p53 Signaling Pathway: The tumor suppressor protein p53 is a critical regulator of the

cellular response to DNA damage. Upon activation, p53 can induce cell cycle arrest to allow

for DNA repair or trigger apoptosis (programmed cell death) if the damage is too severe.

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathways, including the

Extracellular signal-Regulated Kinase (ERK) cascade, are involved in regulating a wide

range of cellular processes, including proliferation, differentiation, and apoptosis. Genotoxic

stress can modulate MAPK signaling, contributing to the cellular outcome.

Apoptosis Pathway: The formation of DNA adducts and the resulting cellular stress can

initiate apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor)
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pathways. This involves the activation of a cascade of caspases, which are proteases that

execute the apoptotic program.

Further research is necessary to specifically delineate the role of these and other signaling

pathways in the cellular response to 9-nitrophenanthrene exposure.

Conclusion
9-Nitrophenanthrene is a genotoxic compound that undergoes metabolic activation to reactive

intermediates capable of damaging DNA. Its mutagenicity has been demonstrated in bacterial

assays, with a significant enhancement of its effect by metabolic enzymes. While there is a

clear indication of its genotoxic potential, a comprehensive toxicological profile, including

quantitative data on acute and chronic toxicity and in vivo carcinogenicity, is still lacking. Future

research should focus on filling these knowledge gaps to better understand the risks

associated with human and environmental exposure to 9-nitrophenanthrene. A deeper

investigation into the specific signaling pathways affected by this compound will also be crucial

for elucidating its mechanisms of toxicity and for developing potential strategies for mitigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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